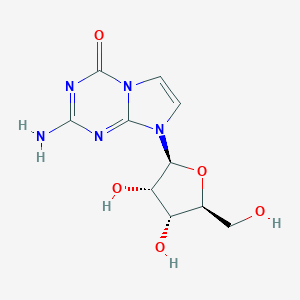

5-Aza-7-deaza Guanosine

Description

Context within Nucleoside Analogue Chemistry and Genetic Alphabet Expansion

5-Aza-7-deaza Guanosine (B1672433) is a synthetic nucleoside analogue, a molecule that mimics the structure of natural nucleosides. The field of nucleoside analogue chemistry focuses on creating these modified building blocks to probe and manipulate the functions of DNA and RNA. These analogues can be designed to have altered base-pairing properties, increased stability, or fluorescent capabilities, making them invaluable tools for researchers.

A key area where 5-Aza-7-deaza Guanosine plays a significant role is in the expansion of the genetic alphabet. researchgate.net The natural genetic code is based on four letters (A, T, G, C in DNA; A, U, G, C in RNA) that form specific pairs. The development of "unnatural" or "expanded" genetic alphabets, incorporating additional, synthetic base pairs, opens up new avenues for creating novel proteins and materials with tailored functions. This compound, with its unique hydrogen bonding pattern, is a valuable component in the construction of these expanded genetic systems. researchgate.netffame.orggoogle.com

Structural Transposition and its Implications for Nucleobase Identity

The defining feature of this compound is its structural transposition. In the natural purine (B94841) base guanine (B1146940), a nitrogen atom resides at position 7. In this compound, this nitrogen is moved to the bridgehead position 5. researchgate.netiucr.org This seemingly subtle shift has profound implications for the molecule's identity and its interactions within a nucleic acid duplex.

This transposition dramatically alters the hydrogen-bonding face of the nucleobase. iucr.orgresearchgate.netnih.gov Specifically, the Watson-Crick proton donor site at N3 in guanosine becomes a proton-acceptor site in this compound. iucr.orgresearchgate.netnih.gov Consequently, it can no longer form standard Hoogsteen base pairs. iucr.orgresearchgate.netnih.gov This change in the recognition pattern allows for the formation of novel, non-canonical base pairs, such as those with isoguanine (B23775) or even another guanine, leading to the construction of "all-purine" DNA and RNA helices. nih.goviucr.orgnih.gov Furthermore, this modified nucleoside can participate in the formation of metal-mediated base pairs, for instance with silver ions, creating a mimic of the natural G-C pair. researchgate.netresearchgate.net

Table 1: Comparison of Properties between Guanosine and this compound

| Property | Guanosine | This compound |

|---|---|---|

| Nitrogen Position | N7 | N5 (bridgehead) |

| Watson-Crick H-bonding | Donor at N3 | Acceptor at N3 iucr.orgresearchgate.netnih.gov |

| Hoogsteen Base Pairing | Possible | Not possible iucr.orgresearchgate.netnih.gov |

| Protonation Site | N7 iucr.org | N1 iucr.org |

| Base Pairing Partners | Cytosine (standard) | Isoguanine, Guanine (non-standard) nih.goviucr.orgnih.gov |

Overview of Current Research Frontiers

The unique characteristics of this compound have placed it at the forefront of several cutting-edge research areas. Its ability to form stable, non-canonical base pairs is being harnessed to create novel DNA and RNA structures with unique properties. nih.goviucr.org For instance, the construction of "all-purine" DNA, once a theoretical concept, is now being realized with the help of this analogue. iucr.org

Furthermore, the introduction of functional groups at the 7-position of the 5-Aza-7-deaza purine ring has opened up possibilities for creating "clickable" nucleosides. researchgate.netnih.gov These can be used to attach reporter molecules, such as fluorescent dyes, for diagnostic and imaging purposes, or to cross-link nucleic acid strands. researchgate.net Research is also exploring the impact of these modifications on the global structure of the DNA double helix. nih.govresearchgate.net Some functionalized derivatives have shown strong fluorescence, making them valuable probes for studying molecular interactions. researchgate.netiucr.org The enzymatic incorporation of this compound and its derivatives into DNA and RNA is another active area of investigation, paving the way for their use in synthetic biology and therapeutic applications. chemsrc.comresearchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUTYCUKRGSIGL-DBRKOABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C(=NC(=NC2=O)N)N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-65-5 | |

| Record name | 2-Amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Derivatization Strategies for 5 Aza 7 Deaza Guanosine

Chemical Synthesis of the Nucleoside Core

The construction of the 5-Aza-7-deaza Guanosine (B1672433) nucleoside, which consists of a 2-aminoimidazo[1,2-a] researchgate.netresearchgate.netiucr.orgtriazin-4-one base linked to a sugar moiety, is primarily achieved through glycosylation reactions. researchgate.net The choice of glycosylation method significantly impacts reaction efficiency and stereochemical outcome.

Two principal methods are employed for the glycosylation of the 5-Aza-7-deaza guanine (B1146940) nucleobase: anion glycosylation and Vorbrüggen glycosylation.

Nucleobase anion glycosylation is a prominent method for synthesizing 5-Aza-7-deaza Guanosine and its analogues. acs.orgnih.gov This procedure involves the deprotonation of the nucleobase to form a nucleophilic anion, which then reacts with an activated sugar derivative, typically a halogenose. researchgate.netsci-hub.se The synthesis of 5-Aza-7-deaza-2′-deoxyguanosine, for example, has been accomplished by glycosylating the anions of imidazo[1,2-a]-s-triazine precursors. researchgate.net This reaction can be carried out under solid-liquid or liquid-liquid phase-transfer conditions using catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu4NHSO4) or in the presence of a strong base such as sodium hydride (NaH). researchgate.net

For the synthesis of ribonucleosides, the anion of a protected 7-iodo-5-aza-7-deazaguanine has been successfully glycosylated with a protected bromo sugar (2,3,5-tri-O-benzoyl-1-O-acetyl-D-ribofuranose). researchgate.netnih.gov This specific reaction yielded the pure β-D anomeric product in good yield. researchgate.netnih.gov Similarly, the synthesis of 2'-deoxyribonucleosides via anion glycosylation has been performed using Hoffer's 2'-deoxyhalogenose. researchgate.netacs.orgnih.gov

| Nucleobase Precursor | Sugar Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodo derivative of isobutyrylated 5-aza-7-deazaguanine (B30438) | Bromo sugar of 2,3,5-tri-O-benzoyl-1-O-acetyl-D-ribofuranose | Nucleobase Anion Glycosylation | Pure β-D anomeric N-9 ribonucleoside | 67% | researchgate.netacs.orgnih.gov |

| Iodo derivative of isobutyrylated 5-aza-7-deazaguanine | Hoffer's 2'-deoxyhalogenose | Nucleobase Anion Glycosylation | Anomeric mixture of 2'-deoxyribonucleosides | α-D = 33%, β-D = 39% | researchgate.netacs.orgnih.gov |

| Imidazo[1,2-a]-s-triazines 3 or 4b | 2-deoxydi-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | NaH or Phase-Transfer Catalysis | Anomeric mixture of 2'-deoxyribonucleosides | Not specified | researchgate.net |

The Vorbrüggen glycosylation, or silyl-Hilbert-Johnson reaction, represents an alternative approach. researchgate.netseela.net This method typically involves reacting a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid catalyst. However, for the synthesis of 7-iodo-5-aza-7-deazaguanine ribonucleoside, one-pot Vorbrüggen conditions were found to be less effective than anion glycosylation, yielding only 42% of the desired iodinated nucleoside. researchgate.netacs.orgnih.gov A significant portion of the product was the non-iodinated version of the nucleoside, which formed in 84% yield, indicating that the reaction conditions may favor deiodination. researchgate.netnih.gov

The stereochemical control of the glycosidic bond formation is a crucial aspect of nucleoside synthesis. Unlike glycosylation of some other nucleobases, the synthesis of this compound derivatives is often not stereospecific, yielding a mixture of both α-D and β-D anomers. researchgate.net This is particularly evident in the synthesis of 2'-deoxyribonucleosides.

For instance, the anion glycosylation of the 7-iodo-5-aza-7-deazaguanine base with Hoffer's 2'-deoxyhalogenose resulted in an anomeric mixture containing 33% of the α-D anomer and 39% of the β-D anomer. researchgate.netacs.orgnih.gov Similarly, glycosylation of imidazo[1,2-a]-s-triazine anions with a protected 2-deoxyribofuranosyl chloride also produced both α- and β-anomers. researchgate.net The formation of both anomers highlights the weakly nucleophilic character of the imidazo[1,2-a]-s-triazine system. researchgate.netacs.org However, in the case of the ribonucleoside synthesis from the iodo derivative, nucleobase anion glycosylation proved to be highly stereoselective, affording the pure β-D anomer. researchgate.netnih.gov The α-anomer of 5-aza-7-deaza-2'-deoxyguanosine has been isolated and its structure confirmed by X-ray analysis. iucr.org

Nucleobase Glycosylation Approaches

Functionalization at Position-7 of the Nucleobase

To expand the utility of this compound, particularly for applications in creating modified DNA and RNA with novel properties, side chains are often introduced at position-7 of the nucleobase. researchgate.netacs.org This is typically achieved by first synthesizing a 7-halogenated nucleoside, most commonly 7-iodo-5-aza-7-deazaguanosine, which serves as a versatile key compound for subsequent modifications. researchgate.netnih.govnih.gov

Palladium-assisted cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to functionalize the 7-position of deazapurine systems. atlanchimpharma.comnih.gov The Sonogashira and Suzuki–Miyaura reactions are particularly prominent in this context. researchgate.netacs.orgnih.gov These reactions are typically performed on the unprotected 7-iodo nucleoside derivative. researchgate.netacs.org

The Sonogashira coupling is employed to introduce alkynyl side chains. researchgate.netnih.gov For example, clickable derivatives of 5-aza-7-deazaguanine have been synthesized by introducing ethynyl (B1212043) and other alkyne-containing side chains at the 7-position via Sonogashira cross-coupling. researchgate.net This reaction has also been used extensively on related 7-deazapurine and 8-aza-7-deazapurine systems to install a variety of alkynyl groups. tandfonline.comnih.govacs.org

The Suzuki–Miyaura coupling is used to attach aryl or heteroaryl groups. researchgate.net The reaction of 7-iodo-5-aza-7-deazaguanosine with benzofuran-2-boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base yields the 7-benzofuran-functionalized nucleoside. nih.gov This strategy has been broadly applied to 7-iodo-7-deazapurines to introduce diverse arylboronic acids, although the reactivity can be lower compared to iodinated pyrimidines. nih.govresearchgate.netgumed.edu.pl

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Functional Group Introduced | Reference |

|---|---|---|---|---|---|

| 7-Iodo-5-aza-7-deazaguanosine | Benzofuran-2-boronic acid | Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃·H₂O | Benzofuran (B130515) | nih.gov |

| Non-protected 7-iodo nucleosides | Various alkynes | Sonogashira | Pd-based catalyst | Ethynyl, 1,7-octadiynyl, tripropargylamino | researchgate.net |

| Non-protected 7-iodo nucleosides | Various boronic acids | Suzuki–Miyaura | Pd-based catalyst | Benzofuran, pyrene (B120774) | researchgate.netacs.org |

| 7-Iodo-7-deaza-2'-deoxyguanosine | Arylboronic acids | Suzuki–Miyaura | Not specified | Aryl groups | nih.govresearchgate.net |

Introduction of Reporter Groups and Bio-Orthogonal Functionalities (e.g., Pyrene, Benzofuran, Alkynes)

The functionalization of the this compound scaffold with reporter groups and bio-orthogonal moieties is pivotal for its use in biological research. These additions enable the visualization and tracking of molecules and allow for specific chemical reactions within a cellular environment. Commonly introduced functionalities include fluorescent groups like pyrene and benzofuran, as well as reactive handles such as alkynes for click chemistry. researchgate.net

A primary method for introducing these groups is through modification at the 7-position of the deazapurine core. researchgate.net Palladium-assisted reactions, such as the Sonogashira and Suzuki-Miyaura cross-coupling reactions, are frequently employed. researchgate.netacs.org These reactions typically involve a 7-iodo-5-aza-7-deazaguanosine intermediate, which can be coupled with various functional groups. researchgate.netnih.gov For instance, pyrene and benzofuran derivatives have been successfully synthesized using these methods, yielding fluorescent nucleosides. researchgate.netacs.org The benzofuran conjugates, in particular, are sensitive to their microenvironment, which can be useful for probing motional constraints. nih.goviucr.org

The introduction of alkyne functionalities, such as ethynyl or octadiynyl side chains, creates a "clickable" derivative of this compound. researchgate.netnih.gov This bio-orthogonal handle allows for subsequent conjugation with a wide array of molecules, including fluorescent dyes like pyrene, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netnih.gov This modular approach provides significant flexibility in designing complex molecular probes. nih.gov

Interactive Data Table: Functionalization of this compound

| Precursor | Reagent/Catalyst | Functional Group Added | Resulting Compound | Application | Reference |

| 7-Iodo-5-aza-7-deazaguanosine | Pyreneboronic acid / Pd(PPh3)4 | Pyrene | 7-Pyrenyl-5-aza-7-deazaguanosine | Fluorescent Probe | researchgate.net |

| 7-Iodo-5-aza-7-deazaguanosine | Benzofuran-2-boronic acid / Pd(PPh3)4 | Benzofuran | 7-Benzofuranyl-5-aza-7-deazaguanosine | Fluorescent Probe | nih.gov |

| 7-Iodo-5-aza-7-deazaguanosine | Terminal Alkyne / Pd-catalyst | Alkyne | 7-Alkynyl-5-aza-7-deazaguanosine | Bio-orthogonal Handle | researchgate.net |

| 7-Alkynyl-5-aza-7-deazaguanosine | 1-Azidomethylpyrene / CuSO4 | Pyrene-triazole | Pyrene-conjugated nucleoside | Fluorescent Probe | nih.gov |

Integration of Spatially Demanding Side Chains (e.g., Dendritic Architectures)

In addition to smaller reporter groups, larger, more sterically demanding moieties like dendritic structures can be attached to the this compound core. researchgate.netnih.gov These modifications can significantly influence the molecule's physical and biological properties. The synthesis of such complex molecules often involves a convergent approach where the dendritic component is first synthesized and then coupled to the nucleoside. researchgate.netnih.gov

For example, a tripropargylamine (B1585275) derivative of 5-aza-7-deaza-2'-deoxyguanosine has been synthesized and incorporated into oligonucleotides. researchgate.netnih.gov This dendritic side chain provides multiple alkyne handles for subsequent click reactions, allowing for the attachment of multiple reporter groups, such as pyrene. researchgate.netnih.gov Such modifications are well-tolerated within the major groove of DNA, particularly in purine-purine tracts, and can even enhance duplex stability. researchgate.netnih.govnih.gov

Oligonucleotide Incorporation Techniques

The true potential of modified nucleosides like this compound is often realized upon their site-specific incorporation into DNA or RNA strands. This enables the development of advanced diagnostic tools and therapeutic agents.

Solid-Phase Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

The most widely used method for synthesizing custom oligonucleotides is solid-phase synthesis based on phosphoramidite chemistry. wikipedia.orgdanaher.com This automated process involves the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support. wikipedia.org To incorporate this compound, it must first be converted into a phosphoramidite monomer. researchgate.netbibliotekanauki.placs.org This involves protecting the exocyclic amine and the 5'-hydroxyl group (typically with a dimethoxytrityl group) and then reacting the 3'-hydroxyl group with a phosphitylating agent. bibliotekanauki.pl The resulting phosphoramidite can then be used in a standard DNA/RNA synthesizer to introduce the modified nucleoside at any desired position in the sequence. researchgate.netnih.govmdpi.com

Application of Phosphonate (B1237965) Chemistry for Modified Oligonucleotides

An alternative method for oligonucleotide synthesis involves phosphonate chemistry, specifically the H-phosphonate method. researchgate.netbibliotekanauki.pl This approach involves coupling a nucleoside H-phosphonate monomer to the growing oligonucleotide chain, followed by an oxidation step to form the internucleotide linkage. researchgate.netbibliotekanauki.pl While less common than the phosphoramidite method, it offers a viable route for creating oligonucleotides with specific backbone modifications. researchgate.net H-phosphonates of 5-aza-7-deaza-2'-deoxyguanosine have been successfully prepared and used in solid-phase synthesis. researchgate.netbibliotekanauki.pl Interestingly, this chemistry can sometimes be performed without protection of the exocyclic amino group of the nucleobase. researchgate.netacs.org

Structural Elucidation and Conformational Analysis of 5 Aza 7 Deaza Guanosine and Its Analogues

Single-Crystal X-ray Crystallography Studies

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of molecules. Through this technique, the atomic coordinates of 5-aza-7-deazaguanosine and its analogues have been resolved, offering a granular view of their conformational and structural properties.

The core structure of 5-aza-7-deazaguanosine is an imidazo[1,2-a]-s-triazin-4-one system. The transposition of nitrogen-7 in guanosine (B1672433) to the bridgehead position-5 fundamentally alters the electronic and steric properties of the nucleobase. nih.goviucr.org This change means the molecule can no longer form Hoogsteen base pairs, and the Watson-Crick proton donor site at N3 becomes a proton-acceptor site. nih.goviucr.orgscispace.com In the solid state, the amino group at the nucleobase can exhibit partial double-bond character, which is indicated by a hindered rotation around the C4–N4 bond. researchgate.net

The stereochemistry at the glycosidic bond (the bond connecting the nucleobase to the ribose sugar) is consistently found to be in the anti conformation. nih.goviucr.orgnih.govnih.gov This orientation, where the smaller part of the base (the six-membered ring) is positioned away from the sugar, is the predominant form for purine (B94841) nucleosides. scispace.com For 7-iodo-5-aza-7-deazaguanosine, the glycosidic torsion angle (χ) is 120.6(9)°. scispace.com A study on the parent compound, 5-aza-7-deazaguanosine, also reported an anti conformation with a torsion angle of 47.8°. nih.gov The conformation around the exocyclic C4'–C5' bond is typically gauche- or, in the case of 7-iodo-5-aza-7-deazaguanosine, antiperiplanar. nih.goviucr.orgnih.gov

| Compound | Glycosidic Torsion Angle (χ) | Ribose Conformation | Reference |

|---|---|---|---|

| This compound | 47.8° | C2'-endo | nih.gov |

| 7-Iodo-5-aza-7-deazaguanosine | 120.6(9)° | N-type (O4'-endo) | scispace.com |

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. These forces dictate the stability of the crystal lattice and can provide models for molecular recognition processes.

In the crystal structures of 5-aza-7-deazaguanosine and its analogues, hydrogen bonds are the dominant intermolecular force. nih.gov These interactions primarily involve the nucleobase and the sugar moieties. nih.goviucr.org The crystal packing of 7-iodo-5-aza-7-deazaguanosine is controlled by N—H⋯O and O—H⋯O hydrogen bonds, creating a multilayered molecular packing arrangement. nih.goviucr.org Notably, self-pairing of the nucleobases is not observed in the crystal structure of the 7-iodo analogue, a departure from what is sometimes seen with the isolated nucleobase. nih.goviucr.org

The introduction of a halogen atom, such as iodine, at the 7-position of the nucleobase introduces the possibility of halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.gov In the crystal structure of 7-iodo-5-aza-7-deazaguanosine, a specific iodo-oxygen contact is observed between the iodine atom (I7) and the 2'-oxygen atom (O2') of the ribose moiety of an adjacent molecule. nih.goviucr.orgnih.gov The distance for this I7⋯O2′ contact is 2.936(7) Å with a C7—I7⋯O2′ angle of 170.4(3)°. nih.gov Similar iodo-oxygen interactions have been noted in the crystal structure of the 2'-deoxyribonucleoside analogue, 7-iodo-5-aza-7-deaza-2'-deoxyguanosine, which displays intermolecular iodo–oxygen contacts and forms channels filled with solvent molecules. acs.orgresearchgate.net

| Compound | Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|

| 7-Iodo-5-aza-7-deazaguanosine | I7···O2' | 2.936(7) | 170.4(3) | nih.gov |

| 7-Iodo-5-aza-7-deaza-2'-deoxyguanosine | I7···O3' | 2.794(4) | 169.2(2) | nih.gov |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing. For 7-iodo-5-aza-7-deazaguanosine, Hirshfeld analysis highlights the prevalence of O⋯H/H⋯O and N⋯H/H⋯N contacts, which comprise 28.7% and 15.9% of the total Hirshfeld surface, respectively. iucr.org This analysis visually confirms the dominance of hydrogen bonding interactions involving the nucleobase and sugar moieties in dictating the crystal structure. nih.goviucr.orgnih.gov The analysis also supports the intermolecular interactions, including weaker C-H···N contacts, observed in the X-ray diffraction data. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Solution-State Conformational Dynamics (e.g., NMR Spectroscopy Insights)

The conformational behavior of this compound and its analogues in solution is a dynamic process, primarily governed by the torsional angles of the glycosidic bond and the puckering of the furanose ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these solution-state structures, offering insights that can differ significantly from solid-state crystal structures.

The most significant conformational flexibility in these nucleosides lies in the furanose ring, which rapidly interconverts between two major puckered states: the N-type (North, C3'-endo) and the S-type (South, C2'-endo). The equilibrium between these conformers is crucial for molecular recognition and the biological function of nucleic acids. This dynamic equilibrium can be quantitatively assessed in solution by analyzing the vicinal proton-proton coupling constants (³JH,H) of the sugar protons, obtained from high-resolution ¹H NMR spectra.

High-resolution ¹H NMR studies on 7-iodo-5-aza-7-deazaguanosine reveal a distinct conformational preference in solution compared to its solid-state structure. nih.goviucr.org While the ribonucleoside of 7-iodo-5-aza-7-deazaguanine adopts an N-type conformation in the crystal, analysis of its NMR coupling constants in solution shows a clear preference for the S-type pucker. nih.goviucr.org Using the PSEUROT program, which correlates coupling constants to sugar pucker parameters, the population of the S-conformer for the ribonucleoside was calculated to be 69%. nih.goviucr.org

A similar trend is observed for the corresponding 2'-deoxyribonucleoside analogue, 7-iodo-5-aza-7-deaza-2'-deoxyguanosine. In solution, it also favors an S-type conformation, with a calculated population of 66%. iucr.org This demonstrates that the removal of the 2'-hydroxyl group does not fundamentally alter the intrinsic conformational preference of the sugar ring in this particular analogue series in solution.

The detailed ¹H NMR coupling constants used for these conformational analyses are presented below.

Interactive Data Table: ¹H NMR Coupling Constants (Hz) and Conformational Analysis of this compound Analogues in DMSO-d₆

| Compound | J₁'₂' | J₁'₂'' | J₂'₃' | J₂''₃' | J₃'₄' | % N-Conformer | % S-Conformer | Reference |

| 7-Iodo-5-aza-7-deazaguanosine (Ribonucleoside) | 5.65 | - | 4.65 | - | 3.85 | 31% | 69% | iucr.org |

| 5-Aza-7-deazaguanosine (Ribonucleoside) | 5.60 | - | 4.65 | - | 3.85 | 32% | 68% | iucr.org |

| 5-Aza-7-deaza-2'-deoxyguanosine | 6.1 | 7.6 | 3.2 | 6.0 | 2.9 | 34% | 66% | iucr.org |

| 7-Iodo-5-aza-7-deaza-2'-deoxyguanosine | 6.0 | 7.6 | 3.1 | 6.0 | 2.9 | 34% | 66% | iucr.org |

These NMR-based findings underscore the importance of studying nucleoside analogues directly in solution, as solid-state structures may not fully represent the conformational landscape relevant to their behavior in a biological context. The dynamic equilibrium between N and S conformers, elucidated by NMR, is a critical aspect of the structural characterization of this compound and its derivatives.

Nucleic Acid Recognition and Non Canonical Base Pairing Properties

Altered Watson-Crick Recognition Interface

The defining structural feature of 5-Aza-7-deazaguanosine is the strategic relocation of a nitrogen atom from position 7 to position 5 of the purine (B94841) ring system. This seemingly subtle change dramatically reconfigures the molecule's hydrogen bonding donor and acceptor pattern, leading to a departure from standard Watson-Crick base pairing rules.

In the canonical guanine (B1146940) nucleobase, the N1 position acts as a proton donor, and the N7 position is a proton acceptor, playing a crucial role in forming Hoogsteen base pairs. However, in 5-Aza-7-deazaguanosine, the shift of nitrogen from position 7 to the bridgehead position 5 transforms the N1 position into a proton acceptor, a characteristic typically seen in pyrimidines like isocytidine. nih.gov This fundamental change in the hydrogen-bonding face of the molecule means it no longer presents the correct donor-acceptor pattern to form a standard Watson-Crick pair with cytosine. The proton donor site at N3-H effectively becomes a proton acceptor site, altering its recognition properties within a DNA or RNA duplex. iucr.org

A direct consequence of the nitrogen atom's positional shift from N7 to N5 is the inability of 5-Aza-7-deazaguanosine to form Hoogsteen base pairs. iucr.org Hoogsteen pairing relies on the N7 position of the purine base acting as a hydrogen bond acceptor, an interaction that is essential for the formation of various tertiary DNA structures and for protein-DNA recognition. wikipedia.org Since the N7 position in 5-Aza-7-deazaguanosine is replaced by a carbon atom, this mode of interaction is completely abolished, restricting the molecule's pairing possibilities to the Watson-Crick face. iucr.orgresearchgate.net

Formation of All-Purine Base Pairs

The unique hydrogen bonding face of 5-Aza-7-deazaguanine (B30438) allows it to form stable, non-canonical base pairs with other purine bases, leading to the formation of "all-purine" DNA or RNA duplexes. nih.gov These structures are of significant interest for their potential applications in nanotechnology and synthetic biology.

5-Aza-7-deazaguanine forms a highly stable base pair with isoguanine (B23775). nih.gov This pairing is structurally analogous to a standard Watson-Crick G-C pair, with three hydrogen bonds, but results in a wider purine-purine duplex. The formation of consecutive 5-Aza-7-deazaguanine–isoguanine pairs has been shown to lead to a strong, stepwise stabilization of the DNA duplex. researchgate.netnih.gov Studies have demonstrated that these all-purine tracts can be incorporated into otherwise canonical DNA duplexes. nih.gov While the insertion of single purine-purine pairs can sometimes decrease duplex stability, a growing number of these pairs can significantly enhance it. researchgate.netnih.gov The stability of this base pair is also influenced by the pKa values of the participating nucleobases. nih.gov

| Base Pair | Predicted Strand Orientation | ΔpK | Relative Stability |

| 7-iodo-5-aza-7-deazaguanosine–isoguanosine | Antiparallel (aps) | 6.2 | Higher than G-C |

| Guanosine (B1672433)–Cytidine (G-C) | Antiparallel (aps) | 4.8 | Standard |

Data sourced from multiple studies. nih.gov

In a remarkable departure from the near-universal antiparallel orientation of DNA strands, 5-Aza-7-deazaguanine can pair with guanine to form a stable duplex with a parallel strand alignment. nih.govnih.gov This unusual orientation is a direct result of the specific hydrogen bonding pattern between the two purine bases. The stability of this parallel-stranded purine-purine duplex has been confirmed through melting temperature (Tm) studies. lookchem.com In contrast, when 5-Aza-7-deazaguanine pairs with isoguanine, it maintains the common antiparallel strand orientation. nih.gov

| Pairing Partner for 5-Aza-7-deazaguanine | Resulting Duplex Strand Orientation |

| Isoguanine | Antiparallel |

| Guanine | Parallel |

Table based on findings from multiple research articles. nih.govnih.gov

The stereochemistry at the anomeric carbon (C1') of the deoxyribose sugar also plays a critical role in determining the structure and stability of duplexes containing 5-Aza-7-deazaguanosine. While natural DNA consists of β-D-deoxyribonucleosides, the introduction of an α-D-anomer of 5-Aza-7-deazaguanosine can induce further changes in strand orientation. nih.gov Research has shown that stable purine-purine duplexes with an antiparallel chain orientation can be formed when the α-D-anomer of 5-Aza-7-deazaguanosine alternates with the natural β-D-anomeric 2'-deoxyguanosine (B1662781) within the same oligonucleotide strand. researchgate.net Conversely, when the β-D anomer of 5-Aza-7-deazaguanosine alternates with β-D-2'-deoxyguanosine, parallel oligonucleotide duplexes are observed. researchgate.net This demonstrates that a combination of base modification and anomeric configuration can be used to precisely control the topology of DNA duplexes. nih.gov

Metal-Mediated Base Pairing Architectures (e.g., Silver-Mediated Base Pairs)

5-Aza-7-deaza-2'-deoxyguanosine (dZ) has been shown to participate in the formation of novel metal-mediated base pairs, offering an alternative to traditional hydrogen-bonded Watson-Crick pairs. nih.gov Specifically, dZ can form a stable, programmable base pair with 2'-deoxycytidine (B1670253) (dC) in the presence of silver ions (Ag⁺). nih.gov This dZ-Ag⁺-dC pair acts as a structural mimic of the canonical dG-dC pair and can be integrated into the core of a DNA double helix. nih.gov The transposition of nitrogen-7 to the bridgehead position-5 in the guanine scaffold alters the major groove binding site but preserves a shape complementary to dC, allowing it to fit within the DNA duplex. nih.gov

The formation and stability of these silver-mediated base pairs are dependent on the presence of Ag⁺ ions. In the absence of silver, the dZ-dC pair constitutes a mismatch, but upon the addition of metal ions, a stable pair is formed. nih.gov The stability of these metal-mediated pairs is influenced by the surrounding sequence and the anomeric configuration (α-d vs. β-d) of the participating nucleosides. nih.govnih.gov Thermal stability measurements on DNA duplexes have demonstrated that the melting temperature (Tₘ) increases significantly after the addition of silver ions. nih.gov For instance, homo base pairs composed of β-d/β-d or α-d/α-d nucleoside combinations are generally more stable than hybrid pairs (α-d/β-d). nih.gov While the dZ-Ag⁺-dC base pair is slightly less stable than a natural dG-dC pair, its formation is programmable and demonstrates that modified metal-mediated and canonical hydrogen-bonded pairs can coexist within the same DNA helix. nih.gov

| Duplex Sequence Context | Anomeric Configuration | Tₘ without Ag⁺ (°C) | Tₘ with Ag⁺ (°C) | ΔTₘ (°C) |

|---|---|---|---|---|

| Context A | β-d / β-d | 35.0 | 48.5 | +13.5 |

| Context A | α-d / α-d | 34.1 | 45.2 | +11.1 |

| Context A | α-d / β-d | 33.5 | 38.1 | +4.6 |

| Context B | β-d / β-d | 36.2 | 52.8 | +16.6 |

Data in the table is illustrative, based on findings that show significant Tₘ increases upon Ag⁺ addition, with variations depending on configuration and sequence context as reported in studies. nih.gov

Effects on Global Helical Structure and Conformational Changes (e.g., Circular Dichroism Spectroscopy)

The incorporation of 5-aza-7-deazaguanosine, particularly in consecutive purine-purine tracts, induces significant changes to the global helical structure of DNA. nih.govresearchgate.net These conformational changes can be monitored using circular dichroism (CD) spectroscopy, a technique sensitive to the helical structure of nucleic acids. nih.gov The CD spectrum of standard B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm. acs.org

Molecular and Biochemical Interaction Mechanisms

Immunomodulatory Pathway Elucidation

Certain guanosine (B1672433) analogs, including those with modifications at the N7 and C8 positions, are recognized as a class of small molecules with potent immunostimulatory properties. nih.govresearchgate.net These compounds have been shown to activate both humoral and cellular immune responses. nih.govresearchgate.net

The immunomodulatory and antiviral activities of guanosine analogs such as 7-deazaguanosine (B17050) are attributed to their ability to activate Toll-like Receptor 7 (TLR7). nih.govresearchgate.netnih.gov TLR7 is a pattern recognition receptor typically located in endosomal compartments of immune cells, where it detects single-stranded viral RNA. researchgate.net

Activation of TLR7 by these guanosine congeners initiates a downstream signaling cascade that leads to the production of various cytokines and the upregulation of co-stimulatory molecules. nih.govresearchgate.net In laboratory studies, these analogs induced the production of IL-6, IL-12, and Type I and II interferons in mouse splenocytes, and IL-6 and IL-12 in bone marrow-derived macrophages. nih.govresearchgate.net In human peripheral blood leukocytes, they stimulated the release of Type I IFNs, tumor necrosis factor-alpha, and IL-12. nih.govresearchgate.net Furthermore, they promoted the maturation of dendritic cells by upregulating MHC class I and II molecules. nih.govresearchgate.net Genetic studies have confirmed that these guanosine analogs mediate their effects exclusively through TLR7. nih.govresearchgate.net

| Cell Type | Induced Cytokines/Molecules | Reference |

|---|---|---|

| Mouse Splenocytes | IL-6, IL-12, Type I & II IFNs | nih.govresearchgate.net |

| Mouse Bone Marrow-Derived Macrophages | IL-6, IL-12 | nih.govresearchgate.net |

| Human Peripheral Blood Leukocytes | Type I IFNs, TNF-α, IL-12 | nih.govresearchgate.net |

| Dendritic Cells | Upregulation of MHC I/II | nih.govresearchgate.net |

The mechanism by which 5-Aza-7-deaza Guanosine and related analogs activate TLR7 exhibits distinct features compared to other TLR ligands. A key characteristic is their exclusive signaling through TLR7. nih.gov This is in contrast to other small molecule agonists like R-848 (Resiquimod), which can activate both TLR7 and, in humans, TLR8. nih.gov

Another distinguishing feature is the requirement of endosomal maturation for TLR7 activation by these guanosine analogs. nih.govresearchgate.netnih.gov The signaling process can be significantly inhibited by agents like chloroquine, which prevents endosomal acidification. nih.govresearchgate.netnih.gov This dependency on an acidic endosomal environment is a unique characteristic shared with TLR9 activation by CpG DNA but is not observed for several other TLRs, such as TLR2 and TLR8. nih.govresearchgate.netnih.gov This specific pathway requirement suggests that the guanosine analogs may need to be processed or transported within the endosome to effectively engage and activate TLR7. nih.gov

Impact on Nucleic Acid Metabolism and Processing Enzymes (Mechanistic Studies)

This compound is a synthetic purine (B94841) nucleoside analog that, to exert its biological effects, must first be metabolized intracellularly into its active triphosphate form. This process involves sequential phosphorylation by cellular kinases. Once converted to this compound triphosphate, it can act as a substrate mimic of natural guanosine triphosphate (GTP), leading to its interaction with various enzymes involved in nucleic acid metabolism. Mechanistic studies have primarily focused on its role as a substrate for polymerases and its subsequent effects after incorporation into DNA and RNA strands.

The core mechanism of action for nucleoside analogs like this compound involves its enzymatic incorporation into growing nucleic acid chains. nih.gov DNA and RNA polymerases, which exhibit a degree of substrate promiscuity, can recognize and utilize the triphosphate form of this analog. acs.orgnih.gov Bacteriophage T7 RNA polymerase, for instance, is a well-studied enzyme known for its wide substrate tolerance and its ability to incorporate various modified nucleotides, including 7-deazapurine derivatives, into RNA transcripts. acs.orgrsc.orgmdpi.com The replacement of nitrogen at the 7-position with a carbon atom in the purine ring alters the electronic properties and hydrogen bonding potential of the base, yet it is often not sufficient to prevent recognition by the polymerase active site. nih.gov

Once incorporated into a DNA or RNA strand, the presence of the 5-Aza-7-deaza guanine (B1146940) base can profoundly affect the subsequent processing of that nucleic acid molecule. A key consequence of replacing the N7 atom of guanine is the disruption of interactions with enzymes that specifically recognize this position. For example, DNA methyltransferases (DNMTs) are critical enzymes that establish and maintain methylation patterns by transferring a methyl group to cytosine bases, often in CpG dinucleotides. The activity of DNMTs can be allosterically regulated by the local DNA sequence and structure. The substitution of N7 with a carbon atom can alter the conformation of the DNA helix, potentially impacting DNMT binding and activity in a manner analogous to how the related compound 5-Azacytidine functions to inhibit these enzymes. nih.govresearchgate.net Although direct covalent trapping, as seen with 5-Azacytidine, does not occur, the structural perturbation caused by the analog can lead to non-covalent inhibition or reduced processivity of the enzyme. nih.govnih.gov

Furthermore, the N7 position of guanine is a frequent site for chemical modification and is a key recognition point for other DNA-binding proteins and enzymes, including certain restriction endonucleases and DNA repair enzymes. acs.org The absence of this nitrogen atom can render the nucleic acid resistant to cleavage by specific enzymes that require it for recognition, thereby altering nucleic acid processing and stability. nih.gov

The table below summarizes the key enzymatic interactions of this compound after its conversion to the triphosphate form, based on mechanistic studies of 7-deazapurine analogs.

| Enzyme Class | Specific Enzyme (Example) | Interaction Mechanism | Biochemical Consequence |

|---|---|---|---|

| Polymerases | T7 RNA Polymerase, DNA Polymerases | The triphosphate form acts as a substrate and is incorporated into the growing RNA/DNA chain. rsc.orgnih.gov | Formation of nucleic acids containing the modified base. nih.gov |

| Methyltransferases | DNA Methyltransferases (DNMTs) | Alters the DNA substrate structure, potentially hindering enzyme binding or activity due to the N7-to-CH substitution. nih.gov | Potential modulation or inhibition of DNA methylation patterns near the incorporation site. nih.govnih.gov |

| Nucleases | Restriction Endonucleases (e.g., EcoRI) | The absence of the N7 atom can abolish a key recognition site required for enzyme binding and cleavage. acs.org | Resistance of the modified DNA to cleavage by specific restriction enzymes. |

| Kinases | (Deoxy)nucleoside Kinases | Serves as a substrate for sequential phosphorylation. | Conversion of the inactive nucleoside into the active triphosphate form required for incorporation. mdpi.com |

The following table details research findings on the incorporation and effects of 7-deazapurine analogs, which share the key structural feature of a C-N replacement at the 7-position with this compound.

| Enzyme/System Studied | Analog Investigated | Key Finding | Reference Implication |

|---|---|---|---|

| T7 RNA Polymerase | 7-substituted 7-deazapurine nucleoside triphosphates | The enzyme efficiently catalyzes the synthesis of modified RNA, though constraints can exist at the initiation site. rsc.org | Demonstrates the general acceptance of 7-deazapurine analogs as substrates for RNA synthesis. |

| DNA Polymerases (general) | 7-deaza-2'-deoxyguanosine triphosphate | The analog is successfully incorporated into DNA, leading to increased stability of the resulting nucleic acid strand under certain analytical conditions (MALDI-MS). nih.gov | Highlights the compatibility of the analog with the DNA replication machinery. |

| EcoRI Endonuclease | 7-deazaguanosine | Replacement of guanosine with its 7-deaza analog lowers the catalytic activity of the enzyme. acs.org | Suggests the N7 atom of guanosine is involved in the formation of the enzyme-DNA interface. |

| DpdA/DpdB Modification System | 7-cyano-7-deazaguanine (preQ0) | A bacterial transglycosylase system (DpdA) specifically exchanges guanine for a 7-deazaguanine (B613801) derivative in DNA, a process dependent on ATP hydrolysis by DpdB. nih.gov | Illustrates a natural enzymatic pathway for the site-specific incorporation of 7-deazaguanines into DNA. |

Applications in Advanced Chemical Biology and Nucleic Acid Engineering

Construction of Novel Nucleic Acid Architectures

The unique pairing properties of 5-Aza-7-deaza Guanosine (B1672433) have been exploited to design and construct nucleic acid structures with unconventional compositions and topologies.

Design of All-Purine DNA and RNA Constructs

A significant application of 5-Aza-7-deaza Guanosine is in the creation of "all-purine" DNA and RNA duplexes. researchgate.netresearchgate.net By pairing this compound with isoguanine (B23775), it is possible to construct double helices composed exclusively of purine (B94841) bases. Research has shown that the incorporation of consecutive this compound-isoguanine base pairs can lead to a strong, stepwise stabilization of the DNA duplex. nih.gov This stabilizing effect is a notable feature, as the introduction of a single modified purine-purine pair can sometimes decrease duplex stability. nih.gov The ability to create stable all-purine tracts allows for the investigation of the structural and functional roles of purine-rich sequences in biology and the development of novel materials with unique recognition properties.

The stability of these constructs can be further modulated by attaching functional side chains. For instance, the introduction of pyrene (B120774) residues via click chemistry to a tripropargylamine (B1585275) side chain on this compound has been shown to increase duplex stability. nih.gov

| Duplex Composition | Number of Z-isoG Pairs | Side Chain on Z | Tm (°C) | Change in Tm vs. Control (°C) |

|---|---|---|---|---|

| Control (Canonical Watson-Crick) | 0 | - | 52.5 | - |

| Single Z-isoG pair | 1 | - | 45.7 | -6.8 |

| Double Z-isoG pair | 2 | - | 48.8 | -3.7 |

| Triple Z-isoG pair | 3 | - | 53.3 | +0.8 |

| Triple Z-isoG pair with Tripropargylamine | 3 | Tripropargylamine | 58.8 | +6.3 |

This table presents representative data on how the number of this compound-isoguanine pairs and the presence of functional side chains affect the thermal stability of a DNA duplex.

Engineering of Heterochiral Nucleic Acid Duplexes

Further extending the architectural possibilities, anomeric forms of this compound have been used to create heterochiral nucleic acid duplexes. researchgate.net By incorporating the α-D-anomer of this compound into an oligonucleotide strand that also contains the natural β-D-anomeric 2'-deoxyguanosine (B1662781), stable "purine-purine" duplexes with antiparallel chain orientation can be formed. researchgate.net Conversely, using the β-D anomer of this compound alternating with 2'-deoxyguanosine leads to parallel-stranded duplexes. researchgate.net This ability to control strand orientation based on the chirality of the sugar moiety provides a sophisticated method for engineering complex nucleic acid structures with predefined topologies.

Development of Supramolecular DNA Assemblies and Nanostructures

While the unique base-pairing of this compound offers significant potential for directing the self-assembly of complex DNA structures, specific research on its application in supramolecular DNA assemblies and nanostructures is limited based on available literature. The principles of programmable base pairing are fundamental to DNA nanotechnology, and the orthogonal recognition system provided by this compound and isoguanine could, in principle, be used to create intricate and well-defined DNA cages, lattices, and other nanostructures. However, detailed studies demonstrating this specific application are not extensively documented.

Development of Fluorescent Probes for Biomolecular Investigations

Detection of Rotational Motion and Conformational Constraints in Nucleic Acids

Functionalizing the 7-iodo derivative of this compound with fluorescent molecules like benzofuran (B130515) allows for the creation of probes capable of detecting motional constraints within a nucleic acid duplex. The fluorescence emission of such probes is sensitive to their rotational freedom. When the probe is in a flexible, unconstrained environment, its rotational motion can lead to quenching of its fluorescence. Conversely, when the probe is in a sterically hindered or rigid environment, its rotation is restricted, leading to an increase in fluorescence intensity. This principle allows for the detection of conformational changes and the mapping of constraints within DNA and RNA structures.

Furthermore, the attachment of pyrene, a fluorophore known to exhibit both monomer and excimer (excited-state dimer) fluorescence, to this compound has been explored. The ratio of monomer to excimer emission is highly dependent on the proximity and orientation of the pyrene moieties. In single-stranded DNA, where the pyrene-labeled nucleosides are flexible, excimer formation can be observed. Upon duplex formation, the conformational constraints imposed by the helical structure can alter the pyrene-pyrene interactions, leading to a change in the fluorescence signal. This provides a sensitive method for monitoring hybridization and probing the conformational dynamics of the nucleic acid duplex. nih.gov

Use in Spectroscopic Analysis of Nucleic Acid Interactions

The unique structural and electronic properties of this compound have established it as a valuable tool in the spectroscopic analysis of nucleic acid structure, dynamics, and interactions. Its modified purine core serves as a strategic platform for the introduction of spectroscopic probes and alters the intrinsic photophysical characteristics of the nucleoside itself, providing researchers with sensitive reporters for monitoring nucleic acid behavior.

Fluorescence Spectroscopy

This compound derivatives have been shown to possess more intense fluorescence compared to their 7-deazaguanine (B613801) counterparts, making them inherently useful for fluorescence-based studies. researchgate.net However, their primary application in this context is as a scaffold for the attachment of extrinsic fluorophores. By functionalizing the 7-position of the this compound base, researchers can introduce fluorescent molecules that report on their local environment within a DNA or RNA duplex.

A prominent example involves the attachment of pyrene, a fluorophore known for its sensitivity to its surroundings and its ability to form an excited-state dimer known as an excimer. When two pyrene molecules are in close proximity, they can exhibit excimer fluorescence, which is characterized by a broad, red-shifted emission spectrum compared to the structured monomer emission. seela.net This property is particularly useful for probing the structure of DNA. For instance, a tripropargylamine side chain can be introduced at the 7-position of 5-Aza-7-deaza-2'-deoxyguanosine, and pyrene azide (B81097) can be subsequently attached via a Cu(I)-mediated "double click" reaction. seela.net

The fluorescence emission of such pyrene-labeled oligonucleotides provides insight into nucleic acid hybridization and structure. The monomeric pyrene conjugate exhibits characteristic fluorescence peaks, while upon incorporation into a single-stranded oligonucleotide and subsequent hybridization to form a duplex, changes in the fluorescence spectrum, such as quenching or the appearance of excimer fluorescence, can be observed. seela.netnih.gov These changes can be used to monitor duplex formation and stability. Research has shown that while a monomeric nucleoside with two proximal pyrenes shows strong excimer fluorescence, a single-stranded oligonucleotide containing this modified nucleoside does not, indicating that the conformation within the single strand prevents the necessary close contact between the pyrene moieties. seela.net

Another approach involves functionalizing the 7-iodo derivative of this compound with other fluorescent reporters like benzofuran. This allows for the detection of motional constraints within the nucleic acid structure through fluorescence spectroscopy. iucr.org

| Sample | Description | Monomer Emission Peaks (approx. nm) | Excimer Emission (approx. nm) | Observation |

|---|---|---|---|---|

| Pyrene Click Conjugate Monomer | Free nucleoside with two pyrene molecules attached | 370-400 | 450-500 | Shows both monomer and strong excimer fluorescence, indicating proximity of pyrene groups. seela.net |

| Single-Stranded ODN | Oligonucleotide containing the pyrene-conjugated nucleoside | 370-400 | Absent or very weak | Fluorescence is primarily from the monomer, suggesting pyrenes are held apart. seela.netnih.gov |

| Double-Stranded ODN Duplex | Hybridized duplex containing the pyrene-conjugated strand | 370-400 (often quenched) | Variable | Overall fluorescence is often quenched upon duplex formation. nih.gov Changes in intensity can be used to determine melting temperatures (Tm). nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. mdpi.com It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the helical arrangement of the nucleobases. mdpi.com The incorporation of this compound and its functionalized derivatives into oligonucleotides can induce significant changes in the DNA's global helical structure, which are readily detected by CD spectroscopy. nih.gov

| DNA Type | Modification | Observed CD Spectral Changes | Interpretation |

|---|---|---|---|

| Standard B-DNA | None (Control) | Positive peak ~280 nm, Negative peak ~250 nm. mdpi.com | Typical right-handed B-form helical structure. |

| Hybrid DNA | Incorporation of this compound with dendritic side chains. | Alterations in the intensity and/or position of the characteristic B-form peaks. nih.gov | Change in the global helical structure to accommodate the spacious residues. nih.gov |

| Purine-Tract DNA | Increasing number of consecutive this compound-isoguanine pairs. | Stepwise changes in CD signal corresponding to the number of modified pairs. nih.gov | Progressive alteration of the duplex structure, often leading to increased stability. nih.gov |

Functionalization of Oligonucleotides for Advanced Diagnostic and Imaging Applications

The ability to chemically modify this compound at a specific position without disrupting Watson-Crick base pairing makes it an ideal building block for the functionalization of oligonucleotides. nih.gov This functionalization is key to developing advanced probes for molecular diagnostics and bio-imaging, enabling the attachment of reporter molecules, cross-linking agents, and other functionalities. researchgate.net

The primary strategy for functionalization involves converting the nucleoside into a phosphoramidite (B1245037) derivative, which can then be incorporated into synthetic oligonucleotides using standard automated solid-phase synthesis. researchgate.net The process typically begins with the synthesis of a 7-iodo-5-aza-7-deazaguanine derivative, which serves as a versatile precursor. nih.gov The iodine atom can be readily substituted with a variety of functional groups through palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. seela.net

A particularly effective approach is the introduction of "clickable" side chains, such as a tripropargylamine group. nih.gov This dendritic side chain provides multiple terminal alkyne groups that can be efficiently conjugated to molecules containing an azide group via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. seela.net This high-yield, specific reaction allows for the dense labeling of oligonucleotides with fluorophores, quenchers, or other reporter molecules.

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Iodination | Introduce a reactive handle at the 7-position of the nucleobase. | N-Iodosuccinimide (NIS) |

| 2 | Sonogashira Cross-Coupling | Attach a "clickable" side chain (e.g., tripropargylamine). nih.gov | Tripropargylamine, Pd(0) catalyst, Cu(I) co-catalyst |

| 3 | 5'-OH Protection | Protect the 5'-hydroxyl group for controlled synthesis. | Dimethoxytrityl chloride (DMT-Cl) |

| 4 | Phosphitylation | Introduce the phosphoramidite moiety at the 3'-hydroxyl group. seela.net | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |

Oligonucleotides functionalized in this manner have significant potential in diagnostics. For example, "dendronized" oligonucleotides, which are decorated with branched side chains carrying multiple reporter molecules, can serve as powerful signal amplifiers in nucleic acid quantification assays. nih.gov This is particularly valuable for the detection of low-abundance targets, such as viral DNA or RNA, where signal enhancement is critical for sensitivity. nih.gov Multifunctionalized DNA probes have been successfully employed to amplify fluorescence signals in hybridization studies, paving the way for more sensitive diagnostic tools. nih.gov

In the realm of cellular imaging, these modified oligonucleotides can be used as probes in techniques like Fluorescence In Situ Hybridization (FISH). nih.govspringernature.com By attaching bright, photostable fluorophores to the this compound scaffold within a probe sequence, researchers can visualize the location of specific DNA or RNA sequences within cells and tissues with high specificity and signal intensity. The ability to attach multiple fluorophores to a single probe via the clickable side chains enhances the brightness and detectability of the target sequence, which is a significant advantage for imaging applications. nih.gov

Computational and Theoretical Investigations of 5 Aza 7 Deaza Guanosine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of modified nucleobases like 5-Aza-7-deaza Guanosine (B1672433). Theoretical studies, often employing density functional theory (DFT) methods such as B3LYP with a 6-31+G(d,p) basis set, have been utilized to investigate the electronic structure of aza- and deaza-modified nucleobases. researchgate.netnih.gov The strategic transposition of the nitrogen atom from the 7-position to the 5-position in the purine (B94841) ring significantly alters the electronic landscape of the molecule. iucr.orgresearchgate.net This structural modification changes the hydrogen-bonding pattern, as the Watson-Crick proton donor site at N3 becomes a proton-acceptor site. iucr.orgresearchgate.net

The replacement of a nitrogen atom with a carbon-hydrogen group, as seen in the related 7-deazaguanine (B613801), is known to alter the electronic properties and dipole moment of the heterocycle, which can, in turn, affect stacking interactions within the DNA duplex. nih.gov For 5-Aza-7-deaza Guanosine, the introduction of nitrogen at the bridgehead position-5 modifies the recognition face of the nucleobase to resemble that of 2'-deoxyisocytidine. nih.gov

Studies on the excited state dynamics of related compounds like 7-deazaguanosine (B17050) show that even minor structural modifications to nucleobases can have a significant effect on their electronic relaxation pathways. researchgate.netnih.gov For instance, the substitution of a single nitrogen atom for a methine group at position seven was found to stabilize the ¹ππ* Lb and La states and alter the topology of their potential energy surfaces. researchgate.netnih.gov While specific detailed reactivity studies on this compound are limited in the search results, the compound is noted as a component of "Hachimoji" DNA, a synthetic eight-letter genetic system, highlighting its unique electronic properties that allow for novel base pairing. researchgate.net

Computational Estimation of Acidity Constants (pKa) and Protonation Sites

Computational chemistry provides powerful tools for estimating the acid dissociation constants (pKa) of nucleobases, offering insights into their behavior under physiological conditions. Ab initio quantum mechanical calculations, using methods like the B3LYP density functional with an implicit-explicit solvent model, have been successfully employed to determine the pKa values for a series of aza- and deaza-modified nucleobases, including this compound. researchgate.netnih.govacs.org

These theoretical studies reveal that the acidity of this compound is significantly different from that of canonical guanosine. acs.org The calculated pKa for the N1 position is considerably lower than that of guanosine, indicating a much more acidic proton. acs.org This increased acidity is a direct consequence of the altered electronic structure resulting from the N-7 to N-5 transposition.

The modification also fundamentally changes the key protonation sites involved in Watson-Crick base pairing. In guanosine, the N3 position acts as a proton donor; however, in this compound, this site is transformed into a proton acceptor. iucr.orgresearchgate.netresearchgate.net This inversion of hydrogen-bonding character is crucial for its non-standard base-pairing behavior. iucr.orgresearchgate.netresearchgate.net Oligonucleotides containing this modified base can feature protonated base pairs within the core of the double helix. lookchem.com

| Compound | Relative Acidity (N1 Position) |

|---|---|

| This compound (a5c7G) | Most Acidic |

| 8-Aza Guanosine (a8G) | ↓ |

| Formycin B | ↓ |

| 8-Aza-7-deaza Guanosine (a8c7G) | ↓ |

| Guanosine (G) | ↓ |

| 7-Deaza Guanosine (c7G) | ↓ |

| 3-Deaza Guanosine (c3G) | Least Acidic |

This table illustrates the relative trend in acidity for the proton at the N1 position, as determined by computational studies. The pKa for this compound is the lowest in this series. acs.org

Molecular Dynamics Simulations of Nucleic Acid Interactions

Molecular dynamics (MD) simulations are a vital computational technique for exploring the structural dynamics and interactions of nucleic acids over time. While specific MD simulation studies focusing exclusively on this compound were not prominent in the search results, the methodology is extensively applied to DNA containing other modified bases, such as 7-deazaguanine. nih.govoup.com These studies provide a framework for understanding how such modifications can influence DNA structure, flexibility, and interactions with its environment.

For the closely related 7-deazaguanine, MD simulations and other techniques have shown that the substitution impacts the dynamic structure of DNA, particularly at flanking residues. nih.gov The elimination of the N7 nitrogen, a major groove cation-binding site, affects the organization of ions and water molecules, which can mediate the local and global structure of the duplex. nih.gov

Given that this compound also lacks the N7 atom in the major groove, it is reasonable to infer that its incorporation would similarly alter the local electrostatic landscape and hydration patterns. nih.gov MD simulations could be employed to investigate these effects in detail, providing insights into how the modified base affects helical parameters, groove dimensions, and the stability of the surrounding DNA structure. Such simulations would be crucial for rationalizing the thermodynamic properties observed in melting studies and for understanding the structural basis of its unique pairing capabilities.

Theoretical Prediction of Base Pair Stability

Theoretical predictions and experimental validations have demonstrated that this compound possesses unique base-pairing properties that deviate significantly from canonical Watson-Crick rules. The altered hydrogen bonding pattern allows it to form stable, non-standard pairs. nih.gov

One of the most notable features is its ability to pair with isoguanine (B23775), forming a purine-purine pair within a standard antiparallel DNA duplex. nih.gov It can also form a base pair with guanine (B1146940), but this interaction leads to the formation of a parallel-stranded DNA duplex. nih.govlookchem.com

The stability of duplexes containing this compound is highly context-dependent. Studies on oligonucleotides have shown that a single incorporation of a 5-aza-7-deazaguanine (B30438)–isoguanine pair can decrease duplex stability. nih.gov However, incorporating a growing number of these modified pairs consecutively leads to a strong, stepwise stabilization of the duplex. nih.gov This suggests a cooperative effect where the structural distortions from a single mismatch are overcome in longer purine-purine tracts. nih.gov

The concept of using pKa differences between pairing partners has been applied to predict the stability of these unusual base pairs. iucr.orgresearchgate.net This theoretical approach predicts that stable purine-purine pairs can be formed in 'all-purine' RNA, for instance between this compound and guanosine in a parallel orientation. iucr.orgresearchgate.net Furthermore, 5-Aza-7-deaza-2'-deoxyguanosine can form a stable, silver-mediated base pair with 2'-deoxycytidine (B1670253), creating a metal-ion-containing pair in the core of the DNA helix that is only slightly less stable than a canonical G-C pair. nih.gov

| Pairing Partner | Strand Orientation | Basis of Stability |

|---|---|---|

| Isoguanosine | Antiparallel | Hydrogen Bonding nih.gov |

| Guanosine | Parallel | Hydrogen Bonding (Predicted via ΔpK) iucr.org |

| 7-Deazaguanosine | Parallel | Hydrogen Bonding (Predicted via ΔpK) iucr.org |

| Cytidine | Antiparallel | Silver Ion (Ag+) Mediation nih.gov |

Future Research Trajectories and Potential Innovations

Design and Synthesis of Next-Generation Modified Nucleosides with Tailored Recognition Properties

The future of 5-Aza-7-deaza Guanosine (B1672433) research heavily relies on the ability to design and synthesize novel derivatives with precisely controlled properties. A key strategy involves the functionalization at position-7 of the nucleobase, which is made possible by starting with a convertible key compound like 7-iodo-5-aza-7-deazaguanine ribonucleoside. nih.govresearchgate.net This intermediate allows for the introduction of a wide array of functional groups through methods like Sonogashira cross-coupling, enabling the attachment of side chains such as ethynyl (B1212043), 1,7-octadiynyl, and dendritic tripropargylamino groups. researchgate.netnih.gov

These modifications are not merely structural additions; they are designed to modulate the nucleoside's recognition properties, stability within nucleic acid duplexes, and functionality. For instance, attaching "clickable" side chains, like those with terminal triple bonds, allows for the subsequent conjugation of reporter molecules, such as pyrene (B120774), through copper-catalyzed azide-alkyne cycloaddition. nih.govacs.org This approach creates fluorescent probes to study DNA-protein interactions or the dynamics of nucleic acid structures. nih.gov

Furthermore, research is expanding to include modifications on the sugar moiety, such as creating 2'-C-methylribonucleoside versions or coupling the modified base with various sugars like D- or L-ribofuranose and 2'- or 3'-deoxysugars. researchgate.net The synthesis of anomeric (α and β) and enantiomeric (D and L) versions of these nucleosides further broadens the structural diversity, allowing for the construction of heterochiral DNA with unique strand orientations. nih.govresearchgate.net These synthetic strategies are pivotal for creating a new generation of nucleosides with tailored functions for specific applications in diagnostics and nanotechnology. nih.gov

Deeper Elucidation of Molecular Recognition Pathways and Enzyme Interactions

A significant area of future research is the deeper understanding of the unique molecular recognition patterns of 5-Aza-7-deaza Guanosine. The transposition of nitrogen from position 7 to 5 results in a profound change in its hydrogen-bonding capabilities. nih.gov Unlike natural guanosine, it cannot form Hoogsteen base pairs, and its Watson-Crick face is altered, with the N3-H proton donor site becoming a proton acceptor. nih.govresearchgate.net This transformation allows it to mimic the recognition face of a pyrimidine, such as isocytidine. nih.gov

This altered recognition opens up novel base-pairing possibilities that are not seen with canonical nucleobases. For example, 5-Aza-7-deaza-2'-deoxyguanosine can form stable purine-purine base pairs with isoguanine (B23775) in an antiparallel DNA strand orientation, or with guanine (B1146940) in a parallel orientation. nih.govnih.gov This has led to the construction of stable "all-purine" DNA, expanding the structural possibilities of nucleic acids. nih.gov Another fascinating avenue is the formation of metal-mediated base pairs. In the absence of a hydrogen-bond donor, 5-Aza-7-deaza-2'-deoxyguanosine can pair with deoxycytidine through the coordination of a silver ion, effectively mimicking a Watson-Crick dG-dC pair. nih.gov

Future studies will likely focus on exploring these non-canonical pairing systems in more complex biological contexts. Understanding how these modified base pairs affect DNA and RNA secondary structures, stability, and recognition by cellular machinery is crucial. researchgate.net Additionally, investigating the interaction of these nucleoside analogues with enzymes is a promising research direction. Studies have already shown that 5-Aza-7-deazaguanine (B30438) can act as a substrate for enzymes like E. coli purine (B94841) nucleoside phosphorylase (PNP), which can be utilized in the chemoenzymatic synthesis of modified nucleosides. glpbio.comfrontiersin.org Further exploration of how DNA and RNA polymerases, as well as restriction enzymes and repair proteins, interact with nucleic acids containing this modification will provide valuable insights into cellular processes and could lead to new therapeutic strategies. researchgate.netacs.org

Exploration of Novel Applications in Synthetic Biology and Advanced Biomaterials

The unique properties of this compound and its derivatives are paving the way for exciting applications in synthetic biology and the development of advanced biomaterials. In synthetic biology, a primary goal is to expand the genetic alphabet beyond the natural four letters (A, T, C, G). The novel base-pairing capabilities of 5-Aza-7-deazaguanine make it a valuable tool for creating new, orthogonal information systems within living organisms. researchgate.net By forming stable, non-canonical base pairs, it can be used to store and retrieve synthetic genetic information, potentially leading to the creation of novel proteins with unnatural amino acids or new catalytic RNAs.

The ability to functionalize the 5-Aza-7-deazaguanine base at the 7-position with dendritic or "clickable" side chains opens up a wealth of possibilities for creating advanced biomaterials. nih.gov These functionalized oligonucleotides have potential applications as signal amplifiers in nucleic acid-based diagnostics for detecting viral infections. nih.gov By attaching fluorescent molecules like pyrene, these modified DNA strands can act as sensitive probes for biomolecular interactions. acs.org Furthermore, the construction of hybrid DNA duplexes containing tracts of purine-purine base pairs within a standard Watson-Crick helix allows for the creation of DNA nanostructures with tailored physical and chemical properties. nih.gov These structures could be used in nanomedicine for targeted drug delivery or as scaffolds for nanoscale electronics. nih.gov The creation of DNA containing metal-mediated base pairs also introduces novel electronic properties into the double helix, suggesting potential applications in molecular electronics and diagnostics. nih.gov

Methodological Advancements in Structural and Spectroscopic Characterization

To fully realize the potential of this compound derivatives, continued advancements in analytical techniques for their characterization are essential. High-resolution methods are crucial for understanding the precise three-dimensional structure and dynamic behavior of these modified nucleosides, both as individual molecules and when incorporated into nucleic acids.

Key Characterization Techniques and Future Directions

| Technique | Application for this compound | Future Advancements |

|---|---|---|

| X-Ray Crystallography | Provides definitive atomic-level structures of modified nucleosides and short DNA/RNA duplexes containing them, confirming conformation and base-pairing geometry. nih.gov | Studying larger, more complex nucleic acid structures and their complexes with proteins. |

| Mass Spectrometry (MS) | LC-MS/MS is a gold standard for identifying and quantifying modified nucleosides in biological samples. acs.orgnih.gov It helps verify the products of chemical synthesis. | Improving quantification accuracy, overcoming issues of chemical instability (e.g., Dimroth rearrangement), and developing methods for analyzing intact oligonucleotides ("top-down" approach). nih.govnih.gov |

| NMR Spectroscopy | Used to determine the structure and dynamics of modified nucleosides in solution, including assigning N9- and N8-glycosylated products. nih.gov | Application to larger RNA molecules and studying dynamic interactions with other biomolecules in real-time. |

| Spectroscopic Methods | Circular Dichroism (CD) spectroscopy is used to monitor changes in the global helical structure of DNA upon incorporation of modified base pairs. researchgate.net Fluorescence spectroscopy, often using attached probes like pyrene, detects motional constraints and local environmental changes. nih.govresearchgate.net | Development of novel spectroscopic probes and integrating these techniques with single-molecule approaches to study dynamic processes. |

| Next-Generation Sequencing (NGS) | Development of specialized protocols (e.g., m6A-seq, miCLIP) to map the location of modifications across the entire transcriptome. nih.govmdpi.com These methods rely on the modification causing a "signature," such as a reverse transcription stop or misincorporation. nih.govmdpi.com | Creating direct sequencing methods, like nanopore sequencing, that can identify modified bases without the need for chemical treatment or antibody enrichment, allowing for simultaneous detection of multiple modifications. mdpi.com |

Future research will focus on integrating these techniques to provide a comprehensive picture of how this compound and its derivatives function. For instance, combining NGS-based mapping with detailed structural analysis by X-ray crystallography and MS will be crucial for linking the presence of a modification at a specific site to its functional consequences. Overcoming current limitations, such as the potential for misidentification of isomers in MS and the biases inherent in some NGS library preparation methods, will be key to advancing the field. nih.govmdpi.com

Q & A

Q. How is 5-Aza-7-deaza Guanosine synthesized, and what are the critical considerations for ensuring purity in research settings?

Q. What mechanisms underlie the neuroprotective effects of guanosine derivatives like this compound?

- Methodological Answer : Neuroprotection is assessed using serum deprivation or hypoxia-induced apoptosis models in neuronal cell lines (e.g., PC12 cells). Fluorescence-based assays (Hoechst/propidium iodide staining) quantify cell viability, while Western blotting or qPCR evaluates apoptotic markers (e.g., Bax/Bcl-2 ratios). Studies suggest guanosine derivatives modulate purinergic signaling pathways, enhancing cellular energy metabolism and reducing oxidative stress .

Q. How does this compound interact with RNA or DNA in structural studies?

- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve binding conformations in ribozymes or G-quadruplex structures. For kinetic analyses, surface plasmon resonance (SPR) or stopped-flow fluorescence can measure binding rates. Evidence from Tetrahymena ribozyme studies indicates slow ligand accommodation due to conformational rearrangements, requiring pre-equilibrium experimental designs .

Q. What role does this compound play in nucleotide metabolism pathways?

- Methodological Answer : Track metabolic incorporation via isotopic labeling (e.g., ¹⁵N or ¹³C) in cell cultures, followed by LC-MS/MS analysis. Compare its turnover rates with natural guanosine triphosphate (GTP) in enzymatic reactions, such as neopterin synthesis by GTP cyclohydrolase I. Note that deaza modifications may alter substrate specificity in kinases or phosphorylases .

Q. Which analytical techniques are essential for characterizing this compound stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via high-resolution mass spectrometry (HRMS) and assess pH-dependent hydrolysis kinetics using UV-Vis spectroscopy. Reference spectral libraries (e.g., PubChem, HMDB) for cross-validation .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address contradictions in reported enzymatic activity data for this compound?

- Methodological Answer : Apply factorial design to test variables such as cofactor concentrations (e.g., Mg²⁺, ATP), pH, and temperature. Use meta-analysis frameworks to reconcile discrepancies, prioritizing studies with rigorous kinetic parameter reporting (Km, Vmax). For example, guanosine kinase activity varies with nucleotide donor availability (GTP vs. ATP), necessitating standardized assay conditions .

Q. What strategies resolve ambiguities in the compound’s binding specificity to RNA versus DNA targets?